molecular formula C7H9N3O2 B13628345 3-Pyrazinylalanine

3-Pyrazinylalanine

Katalognummer: B13628345
Molekulargewicht: 167.17 g/mol
InChI-Schlüssel: JNNCNURVELPUNP-LURJTMIESA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3-Pyrazinylalanine is a derivative of alanine where the pyrazine ring is attached to the alpha carbon of the alanine molecule

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 3-Pyrazinylalanine typically involves the reaction of L-serine with pyrazine in the presence of a catalyst. The enzyme pyrazolylalanine synthase catalyzes this reaction, resulting in the formation of 3-(pyrazol-1-yl)-L-alanine . This enzyme belongs to the family of lyases, specifically the hydro-lyases, which cleave carbon-oxygen bonds.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. it is likely that large-scale synthesis would involve similar enzymatic processes, optimized for higher yields and efficiency.

Analyse Chemischer Reaktionen

Types of Reactions

3-Pyrazinylalanine can undergo various chemical reactions, including:

    Oxidation: The pyrazine ring can be oxidized under specific conditions.

    Reduction: Reduction reactions can modify the pyrazine ring or the alanine moiety.

    Substitution: The hydrogen atoms on the pyrazine ring can be substituted with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.

    Substitution: Various halogenating agents or nucleophiles can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the pyrazine ring can lead to the formation of pyrazine N-oxides, while reduction can yield pyrazine derivatives with reduced nitrogen atoms.

Wissenschaftliche Forschungsanwendungen

3-Pyrazinylalanine has several applications in scientific research:

Wirkmechanismus

The mechanism of action of 3-Pyrazinylalanine involves its interaction with specific molecular targets. It can act as an inhibitor or activator of enzymes, depending on the context. The pyrazine ring can interact with active sites of enzymes, altering their activity and leading to various biochemical effects .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    Pyrazolylalanine: Similar structure but with a pyrazole ring instead of a pyrazine ring.

    Phenylalanine: Contains a benzene ring instead of a pyrazine ring.

    Histidine: Contains an imidazole ring, which is structurally similar to pyrazine.

Uniqueness

3-Pyrazinylalanine is unique due to the presence of the pyrazine ring, which imparts distinct chemical and biological properties. This makes it a valuable compound for various applications, especially in the design of new drugs and materials .

Eigenschaften

Molekularformel

C7H9N3O2

Molekulargewicht

167.17 g/mol

IUPAC-Name

(2S)-2-amino-3-pyrazin-2-ylpropanoic acid

InChI

InChI=1S/C7H9N3O2/c8-6(7(11)12)3-5-4-9-1-2-10-5/h1-2,4,6H,3,8H2,(H,11,12)/t6-/m0/s1

InChI-Schlüssel

JNNCNURVELPUNP-LURJTMIESA-N

Isomerische SMILES

C1=CN=C(C=N1)C[C@@H](C(=O)O)N

Kanonische SMILES

C1=CN=C(C=N1)CC(C(=O)O)N

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.